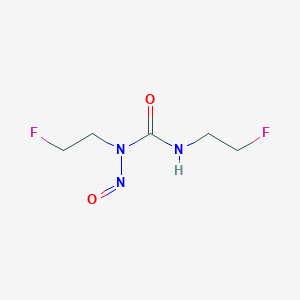
1,3-Bis(2-fluoroethyl)-1-nitrosourea
Übersicht
Beschreibung
1,3-Bis(2-fluoroethyl)-1-nitrosourea is a chemical compound that contains 19 bonds in total, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 urea derivative .
Synthesis Analysis
The synthesis of 1,3-Bis(2-fluoroethyl)-1-nitrosourea involves a nucleophilic attack of tetra-n-butylammonium fluoride on the aziridine ring of 1,3-substituted ureas . Diethyleneurea (DEU), I-(2-fluoroethyl)-3-ethyleneurea (FEU), and I-(2-chloroethyl)-3-ethyleneurea (CEU) are used as starting materials in the synthesis .Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-fluoroethyl)-1-nitrosourea includes 19 bonds in total, with 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 urea derivative .Chemical Reactions Analysis
The nitrosation of 'HF-labelled 1,3-bis-(2-fluoroethyl) urea ("F-BFU) produces '?-BFNU with a radiochemical yield of 5-10% . Nitrosation of "F-labelled 1-(2-chloroethyl)-3-(2-fluoroethyl) urea ("F-CFU) gives "F-CFNU as a mixture of two isomers .Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Antitumor Activity:
- The nitrosoureas, including 1,3-Bis(2-fluoroethyl)-1-nitrosourea, react covalently with nucleic acids and decompose to generate haloethyl carbonium ions, which are crucial in their cytotoxic and mutagenic actions (Tong & Ludlum, 1978).
- This compound is compared with other nitrosoureas like 1,3-Bis-chloroethyl-1-nitrosourea (BCNU) in terms of its decomposition products and mode of antitumor action. The formation of haloethyl carbonium ion is suggested to be a critical step in its antitumor activity (Colvin et al., 1976).
Pharmacokinetics in Brain Tumors:
- The pharmacokinetics of 1,3-Bis(2-chloroethyl)nitrosourea, a related compound, have been studied in human brain tumors using positron emission tomography, shedding light on the behavior of similar compounds like 1,3-Bis(2-fluoroethyl)-1-nitrosourea in tumor environments (Diksic et al., 1984).
Synthesis and Radiochemical Applications:
- 18F-labelled 1,3-Bis-(2-fluoroethyl) nitrosourea (18F-BFNU) was synthesized for potential use in imaging and diagnostic studies, indicating the compound's utility in nuclear medicine (Farrokhzad et al., 1984).
Mutagenicity and Cytotoxicity Studies:
- Studies on Chinese hamster cells showed that nitrosoureas, including 1,3-Bis(2-fluoroethyl)-1-nitrosourea, induce dose-dependent increases in mutant frequency, providing insights into their mutagenic potential and cytotoxicity (Bradley et al., 1980).
DNA Interaction and Cross-Linking:
- Research has shown that nitrosoureas like 1,3-Bis(2-fluoroethyl)-1-nitrosourea can undergo reactions with guanosine to generate fluoroethylguanosine, which has antitumor effects. This suggests their role in DNA interaction and potential in cancer therapy (Ludlum & Tong, 1978).
Wirkmechanismus
The nitrosoureas, including 1,3-Bis(2-fluoroethyl)-1-nitrosourea, are known to react covalently with nucleic acids and have been shown to decompose in aqueous solution to generate the equivalent of haloethyl carbonium ions . These carbonium ions react with nucleosides to form intermediate haloethyl derivatives .
Eigenschaften
IUPAC Name |
1,3-bis(2-fluoroethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRLHZIGYXCDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)NC(=O)N(CCF)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160896 | |
| Record name | Bis-(fluoroethyl)nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(fluoroethyl)nitrosourea | |
CAS RN |
13908-91-3 | |
| Record name | Bis-(fluoroethyl)nitrosourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(fluoroethyl)nitrosourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis-(fluoroethyl)nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS-(FLUOROETHYL)NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37G38Q4X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



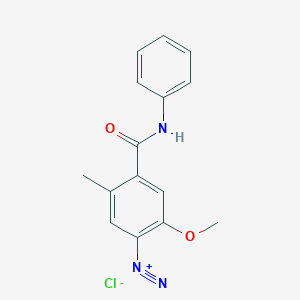
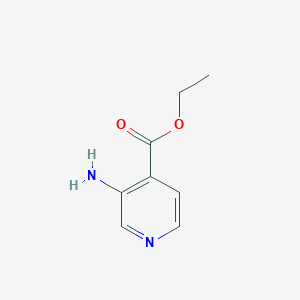
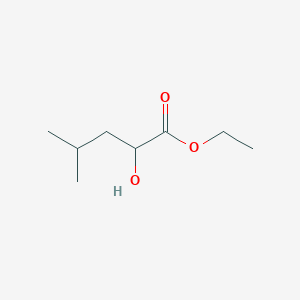

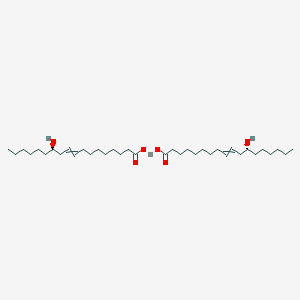
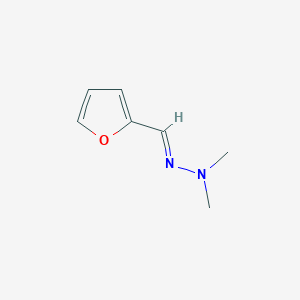


![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)

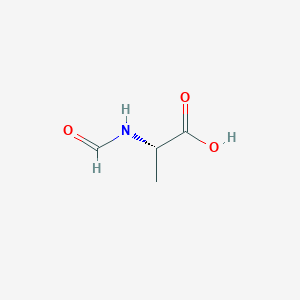
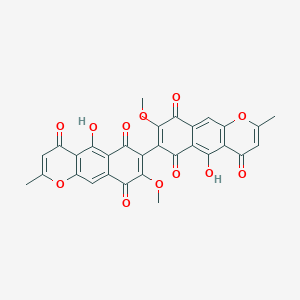

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)